2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline 2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 524058-31-9
VCID: VC0368089
InChI: InChI=1S/C22H23ClN2O2/c23-20-9-7-17(8-10-20)21(26)24-12-3-6-19(15-24)22(27)25-13-11-16-4-1-2-5-18(16)14-25/h1-2,4-5,7-10,19H,3,6,11-15H2
SMILES: C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3
Molecular Formula: C22H23ClN2O2
Molecular Weight: 382.9g/mol

2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

CAS No.: 524058-31-9

Main Products

VCID: VC0368089

Molecular Formula: C22H23ClN2O2

Molecular Weight: 382.9g/mol

2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline - 524058-31-9

CAS No. 524058-31-9
Product Name 2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C22H23ClN2O2
Molecular Weight 382.9g/mol
IUPAC Name [1-(4-chlorobenzoyl)piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C22H23ClN2O2/c23-20-9-7-17(8-10-20)21(26)24-12-3-6-19(15-24)22(27)25-13-11-16-4-1-2-5-18(16)14-25/h1-2,4-5,7-10,19H,3,6,11-15H2
Standard InChIKey ZLUNBVCXWQHWKZ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3
Canonical SMILES C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3
PubChem Compound 3818651
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator